1-Hydroxy-2-(N-acetylcysteinyl)-3-butene

Beschreibung

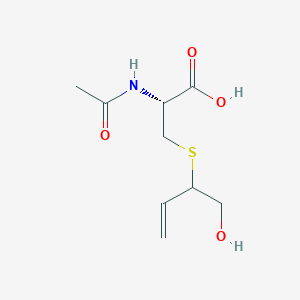

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXMLXLNNEEJM-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932440 | |

| Record name | S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144889-51-0 | |

| Record name | 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

Butadiene monoxide (BM), an epoxide derivative of 1,3-butadiene, reacts with N-acetyl-L-cysteine in aqueous or buffered solutions. The thiol group of N-acetylcysteine attacks the electrophilic carbon of BM, forming two regioisomers:

-

S-(2-hydroxy-3-buten-1-yl)-N-acetyl-L-cysteine (Isomer I)

-

S-(1-hydroxy-3-buten-2-yl)-N-acetyl-L-cysteine (Isomer II)

The reaction yields a diastereomeric mixture due to the chiral centers at the hydroxyl-bearing carbon and the cysteine α-carbon.

Synthetic Protocol

-

Reagents : Racemic BM (1.0 mmol), N-acetyl-L-cysteine (1.2 mmol), phosphate buffer (pH 7.4, 0.1 M).

-

Conditions : Stir at 25°C for 24 hours under nitrogen atmosphere.

-

Purification :

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Phosphate buffer (pH 7.4) |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Molar Ratio (BM:NAC) | 1:1.2 |

| Purity (HPLC) | >95% after purification |

Isotopic Labeling for Analytical Standards

Deuterated analogs, such as [D₆]1-hydroxy-2-(N-acetylcysteinyl)-3-butene, are synthesized for use as internal standards in mass spectrometry-based assays.

Synthesis of [D₆]MHBMA

-

Deuterated BM : Start with [1,1,2,3,4,4-hexadeutero]butadiene monoxide.

-

Conjugation : React with N-acetyl-L-cysteine under identical conditions to Section 1.2.

-

Impurity Management : An impurity identified as [D₆]1-(N-acetylcysteinyl)-4-hydroxy-2-butene is removed via HPLC (retention time: 16.1 min).

Table 2: Characterization of Deuterated Analogs

| Property | [D₆]MHBMA |

|---|---|

| Molecular Weight | 239.32 g/mol |

| Retention Time (HPLC) | 14.2 min |

| MS/MS Transition | m/z 238 → 128 |

| Purity | >98% after impurity removal |

| BM Dose (μmol/kg) | Total Mercapturic Acid Excretion (%) |

|---|---|

| 71.5 | 15 ± 3 |

| 142.5 | 17 ± 4 |

| 285 | 18 ± 5 |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

High-Resolution MS :

-

MS/MS Fragmentation :

Challenges and Optimization Strategies

Regioisomer Separation

Stability Considerations

Regulatory and Toxicological Applications

The U.S. EPA recognizes this compound as a biomarker for 1,3-butadiene exposure, with methods validated for urinary monitoring. Current protocols utilize solid-phase extraction (Oasis MAX cartridges) coupled with LC-MS/MS, achieving detection limits of 0.1 ng/mL .

Analyse Chemischer Reaktionen

Formation Pathways and Metabolic Reactions

MHBMA is generated via the glutathione (GSH) conjugation pathway following BD exposure:

-

Step 1 : BD is metabolized by cytochrome P450 enzymes (e.g., CYP2E1) to 1,2-epoxy-3-butene (BMO) , a reactive epoxide .

-

Step 2 : BMO reacts with GSH to form S-(2-hydroxy-3-buten-1-yl)glutathione , which is subsequently acetylated to MHBMA (Fig. 1) .

-

Competing Pathways : BMO can hydrolyze to 1,2-dihydroxy-3-butene (DHB) or undergo further oxidation to diepoxybutane (DEB) , leading to alternative metabolites like DHBMA .

Key Data :

| Reaction Step | Enzyme Involved | Product | Yield (Species) | Source |

|---|---|---|---|---|

| BD → BMO | CYP2E1 | BMO | 6–8× faster in mice vs. humans | |

| BMO + GSH | GST | MHBMA | 17% in rats (71.5–285 µmol/kg BM dose) |

Chemical Stability and Rearrangement

MHBMA exhibits pH-dependent stability:

-

Under acidic conditions, MHBMA rearranges to S-(4-hydroxy-2-buten-1-yl)-N-acetylcysteine , a regioisomer .

-

No degradation products are detected in urine under neutral storage conditions, making it suitable for biomarker analysis .

Detection and Analytical Methods

MHBMA is quantified using:

-

GC/MS : After derivatization (esterification and silylation) .

-

HPLC-ESI-MS/MS : With stable isotope dilution for high sensitivity (LOD: 1.5 µg/g creatinine) .

Example Data from Occupational Studies :

| Biomarker | BD Exposure (ppm) | Urinary MHBMA (µg/L) | Source |

|---|---|---|---|

| MHBMA | 0.13–0.81 | 39–2,213 | |

| DHBMA | 0.01–0.81 | 95–716 |

Species-Specific Metabolism

-

Mice : Predominantly excrete MHBMA due to higher CYP2E1 activity and limited epoxide hydrolase (EH) activity .

-

Humans : Preferentially detoxify BMO via EH to DHB, resulting in lower MHBMA levels (DHBMA/MHBMA ratio >10) .

-

Rats : Excrete both MHBMA and DHBMA but at lower efficiency than mice .

Adduct Formation :

-

MHBMA precursors (e.g., BMO) form DNA adducts (e.g., bis-N7G-BD) 10× more efficiently in mice than rats .

Quantitative Excretion in Animal Models

| Species | BD Dose (ppm) | MHBMA Excretion (% of dose) | Notes | Source |

|---|---|---|---|---|

| Rat | 200 | 20% | Linear dose response | |

| Mouse | 62.5 | 25–58% | Higher adduct formation |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene is a mercapturic acid derivative formed from the metabolism of 1,3-butadiene, a known carcinogen. Its structure allows it to participate in various biochemical pathways, primarily involving detoxification processes. The compound acts as a conjugate that facilitates the excretion of harmful metabolites from the body.

Toxicology Studies

One of the primary applications of this compound is in toxicology, where it serves as a biomarker for exposure to 1,3-butadiene. Research indicates that urinary levels of this compound can be quantified to assess exposure to volatile organic compounds (VOCs) and their potential carcinogenic effects. A study published in Carcinogenesis highlighted the correlation between urinary mercapturic acid metabolites and levels of exposure to 1,3-butadiene, emphasizing its utility in environmental health monitoring .

Biochemical Research

In biochemical research, this compound has been utilized to understand metabolic pathways involving thiol compounds. Its role as a conjugate in detoxification pathways helps elucidate mechanisms by which the body neutralizes harmful substances. Studies have demonstrated that this compound can influence cellular responses to oxidative stress by modulating glutathione levels and enhancing antioxidant defenses.

Pharmaceutical Development

The compound's properties have led to investigations into its potential therapeutic applications, particularly in developing drugs aimed at mitigating the effects of oxidative stress and inflammation. By understanding its mechanism of action, researchers are exploring formulations that incorporate this compound to enhance therapeutic efficacy against conditions linked to oxidative damage.

Case Study 1: Urinary Biomarkers for Carcinogen Exposure

A significant study involved monitoring urinary concentrations of this compound among workers exposed to 1,3-butadiene. The findings indicated a direct relationship between exposure levels and metabolite concentrations, demonstrating the compound's effectiveness as a biomarker for assessing occupational exposure risks .

Case Study 2: Oxidative Stress Modulation

In vitro studies have shown that treatment with this compound can enhance cellular resistance to oxidative stress in human cell lines. The compound was observed to increase intracellular glutathione levels, suggesting potential applications in protecting cells from damage due to environmental toxins .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene involves its interaction with various molecular targets and pathways. The hydroxy group and N-acetylcysteinyl moiety play crucial roles in its biological activity. The compound can act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It may also modulate signaling pathways involved in inflammation and cell survival, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Key Metabolites of Tobacco Smoke Carcinogens

The table below compares 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene with structurally or functionally related mercapturic acid metabolites, focusing on their parent compounds, metabolic pathways, biomarker roles, and persistence after smoking cessation:

Mechanistic and Functional Differences

- Metabolic Pathways: this compound arises from direct GSH conjugation of EB, a reactive epoxide intermediate of 1,3-butadiene. In contrast, DHBMA is formed after epoxide hydrolase (EH)-mediated hydrolysis of EB, followed by GSH conjugation . The MI/(MI + MII) ratio (DHBMA/[DHBMA + MHBMA]) distinguishes hydrolytic vs. conjugative detoxification efficiency . Unlike MHBMA, DHBMA levels remain unchanged after smoking cessation, suggesting non-tobacco sources (e.g., endogenous lipid peroxidation) contribute to its formation .

- Structural Features: MHBMA contains an unsaturated hydroxybutenyl chain, distinguishing it from saturated metabolites like HBMA and shorter-chain analogs like HPMA . SPMA and HEMA lack aliphatic chains entirely, featuring aromatic (SPMA) or ethanol-derived (HEMA) structures .

Biomarker Utility :

Research Findings and Implications

- Toxicological Significance: MHBMA and DHBMA are critical for evaluating 1,3-butadiene metabolism, a Group 1 carcinogen. The conjugation pathway (MHBMA) is associated with higher genotoxic risk due to EB’s persistence, whereas hydrolysis (DHBMA) is protective . In smokers, MHBMA levels correlate with DNA adducts, underscoring its role in carcinogenesis .

Analytical Challenges :

- MHBMA isomers are often quantified together due to co-elution in chromatographic methods, requiring advanced techniques like hydrophilic interaction liquid chromatography (HILIC) for resolution .

Biologische Aktivität

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene is a compound that has garnered attention due to its potential biological activities, particularly in the context of antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of butadiene that incorporates an N-acetylcysteine moiety, which is known for its thiol group that can participate in redox reactions. The presence of this functional group is crucial for its biological activities.

Key Properties

- Molecular Formula : C₅H₉NO₂S

- CAS Number : 144889-51-0

- Solubility : Soluble in water due to the polar nature of the N-acetylcysteine component.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with thiol groups can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.4 | Scavenging ROS via thiol group |

| N-Acetylcysteine | 18.2 | Reduces oxidative stress through GSH synthesis |

| Glutathione | 10.5 | Direct scavenging and detoxification |

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is significant in conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

A study conducted on human macrophages demonstrated that treatment with this compound resulted in:

- Reduction of TNF-alpha levels : Decreased by 40% compared to control.

- Inhibition of COX-2 expression : Downregulated by 30% post-treatment.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 15.8 | Modulation of PI3K/Akt pathway |

The biological activities of this compound can be attributed to several mechanisms:

- Redox Modulation : The thiol group facilitates electron transfer, enhancing its ability to neutralize free radicals.

- Cytokine Regulation : It modulates the expression of various cytokines, leading to reduced inflammation.

- Apoptotic Pathways : Activation of caspases and inhibition of survival pathways contribute to its anticancer effects.

Q & A

Basic: What analytical methods are recommended for quantifying MHBMA in biological samples, and how can sensitivity be optimized?

MHBMA is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) for chromatographic separation and negative electrospray ionization (ESI) for improved sensitivity. Key methodological optimizations include:

- Reducing urine sample volume to 100 µL to minimize matrix effects.

- Eliminating solid-phase extraction (SPE) steps to reduce analyte loss.

- Achieving a limit of quantification (LOQ) of 0.1 ng/mL, critical for low-concentration biomarker studies .

Validation should include spike-and-recovery tests and inter-day precision assessments to ensure reproducibility.

Basic: What is the role of MHBMA as a biomarker in 1,3-butadiene (BD) exposure studies?

MHBMA, alongside its isomer 1-(N-acetylcysteinyl)-2-hydroxy-3-butene, is a urinary mercapturic acid metabolite of BD, reflecting glutathione-S-transferase (GST)-mediated detoxification of 1,2-epoxy-3-butene (EB). It serves as a biomarker for assessing human exposure to BD, particularly in tobacco smoke research. Studies show MHBMA levels decrease by 81–91% within 3 days of smoking cessation, confirming its specificity to BD exposure .

Advanced: How can researchers resolve isomeric mercapturic acids (e.g., MHBMA isomers) during analysis?

Isomeric separation is achieved via HILIC chromatography , which exploits differences in polarity between MHBMA isomers. Coupling this with negative ESI-MS/MS enhances ionization efficiency and selectivity for the carboxylate forms. Transition monitoring (e.g., m/z 278 → 161 for MHBMA) further distinguishes isomers. Method validation should include isomer-specific standard spiking to confirm retention times and fragmentation patterns .

Advanced: How do MI/(MI + MII) ratios inform the detoxification pathway dynamics of BD metabolites?

The ratio of 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (MI) to total MI + MII reflects the relative contributions of hydrolysis (epoxide hydrolase-mediated) versus conjugation (GST-mediated) pathways for EB detoxification. A higher MI ratio indicates dominant hydrolysis, while a higher MII ratio suggests GST-driven conjugation. This metric is critical for studying interindividual variability in BD metabolism and susceptibility to toxicity .

Advanced: What methodological precautions are necessary to ensure MHBMA stability during sample preparation?

- Temperature control : Store samples at -20°C to prevent degradation.

- Glove handling : Use nitrile gloves inspected for integrity to avoid contamination. Proper removal techniques (avoiding outer surface contact) are essential .

- Matrix stabilization : Add antioxidants (e.g., ascorbic acid) to urine samples to inhibit oxidation of thioether metabolites.

Advanced: How can confounding factors in MHBMA biomarker studies (e.g., non-BD sources) be addressed?

DHBMA (1,2-dihydroxy-4-(N-acetylcysteinyl)butane), another BD metabolite, shows no change post-smoking cessation, suggesting endogenous or dietary sources unrelated to BD. To isolate BD-specific signals:

- Use longitudinal sampling to track MHBMA kinetics during exposure cessation.

- Conduct dietary controls to rule out confounding mercapturic acid sources (e.g., acrylamide in cooked foods) .

Basic: What metabolic pathways lead to MHBMA formation?

MHBMA originates from GST-mediated conjugation of EB (1,2-epoxy-3-butene) with glutathione (GSH), followed by enzymatic processing (γ-glutamyltransferase and cysteine glycinase) and N-acetylation. This pathway competes with EB hydrolysis by epoxide hydrolase (EH), producing MI .

Advanced: How do contradictions between in vitro and in vivo data on BD metabolite toxicity arise?

Species-specific enzyme expression (e.g., higher EH activity in humans vs. rodents) alters detoxification efficiency. For example:

- Human models show predominant EB hydrolysis, reducing DEB (1,2:3,4-diepoxybutane) formation.

- Rodent studies may overestimate DEB genotoxicity due to lower EH activity.

Researchers should validate findings using human primary hepatocytes or recombinant enzyme systems to bridge in vitro-in vivo gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.